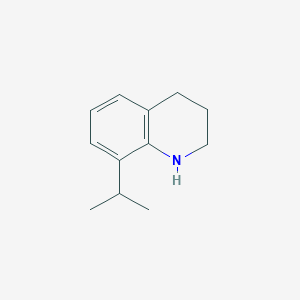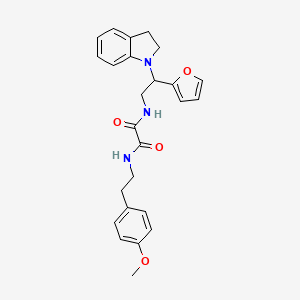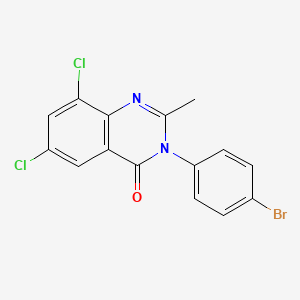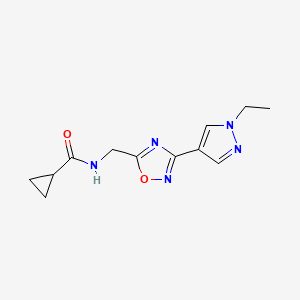
8-Isopropyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Isopropyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, which is an organic compound that is the semi-hydrogenated derivative of quinoline . Tetrahydroquinoline is an important structural motif of various natural products and therapeutic lead compounds .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines, including this compound, has been a subject of considerable research interest. Traditional approaches to the synthesis of C(1)-substituted tetrahydroquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroquinoline with various nucleophiles have been explored .Molecular Structure Analysis
The molecular structure of this compound is similar to that of tetrahydroquinoline, with the addition of an isopropyl group at the 8th position . The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence .科学的研究の応用
1. Biological Activities and Pharmacological Properties
8-Isopropyl-1,2,3,4-tetrahydroquinoline derivatives demonstrate a range of biological activities, including antimicrobial, anticancer, and antifungal effects. Research has particularly focused on synthesizing 8-hydroxyquinoline (8-HQ) derivatives with various pharmacological properties, including anticancer, antiviral, and antibacterial activities. The 8-HQ moiety in these compounds is identified as a potential building block for pharmacologically active scaffolds, showing significant therapeutic value in drug development against diseases like cancer (Saadeh, Sweidan, & Mubarak, 2020).
2. Application in Dopaminomimetic Properties
Tetrahydroisoquinoline derivatives, such as those related to this compound, have been studied for their dopaminomimetic properties. The presence of specific structural groups attached to the isoquinoline skeleton in position 8 is crucial for marked antidepressant action. These derivatives have been found to possess significant activity, indicating their potential use in treating conditions related to dopamine uptake (Zára-Kaczián et al., 1986).
3. Novel Synthesis Approaches
Research has also delved into innovative synthesis methods for 1,2,3,4-tetrahydroquinolines. For instance, an atom economical approach using intramolecular hydroaminomethylation of 2-isopropenylanilines, mediated by an ionic diamino rhodium catalyst, has been developed. This method is significant for its high chemo- and regioselectivity and good isolated yields (Vieira & Alper, 2007).
4. Analytical and Medical Applications
8-Hydroxyquinoline, a related compound, has been extensively used in analytical chemistry for metal ion detection and has shown potential in various medical applications, including anti-neurodegeneration, anticancer, and antimicrobial activities. Its metal chelating properties have been a focal point in these studies (Southcott & Orvig, 2021).
作用機序
Target of Action
8-Isopropyl-1,2,3,4-tetrahydroquinoline is a compound that belongs to the quinoline family. The primary target of this compound is the retinoic acid receptor-related orphan receptor γ (RORγ), which is regarded as an attractive therapeutic target for the treatment of prostate cancer .
Mode of Action
The compound acts as an inverse agonist of RORγ, effectively inhibiting the RORγ transcriptional activity . It exhibits excellent selectivity against other nuclear receptor subtypes . The structural basis for their inhibitory potency was elucidated through the crystallographic study of RORγ LBD complex .
Biochemical Pathways
RORγt, one of the isoforms of RORγ, regulates the differentiation of CD4+T cells into Th17 cells, and plays a pivotal role in the production of the pro-inflammatory cytokines, including IL-17 (interleukin 17) and IL-22 . By acting as an inverse agonist of RORγ, this compound can impact the Th17/IL-17 pathway .
Result of Action
The compound demonstrates reasonable antiproliferative activity, potently inhibits colony formation, and the expression of AR, AR regulated genes, and other oncogenes in AR positive prostate cancer cell lines . Moreover, it effectively suppresses tumor growth in a 22Rv1 xenograft tumor model in mice .
Safety and Hazards
将来の方向性
The future directions in the research of 1,2,3,4-tetrahydroquinoline and its derivatives, including 8-Isopropyl-1,2,3,4-tetrahydroquinoline, involve the development of novel tetrahydroquinoline analogs with potent biological activity . There is also interest in the development of new and environmentally friendly methods for the synthesis of tetrahydroquinoline derivatives .
特性
IUPAC Name |
8-propan-2-yl-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9(2)11-7-3-5-10-6-4-8-13-12(10)11/h3,5,7,9,13H,4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKGGQQHVGKUHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=C1NCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(Benzo[d][1,3]dioxol-5-yl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2883180.png)
![N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-6-chloro-N-methylpyridine-3-carboxamide](/img/structure/B2883183.png)
![Methyl (E)-4-[4-(2-ethoxyphenoxy)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2883184.png)



![Methyl 3-[4-(aminomethyl)triazol-1-yl]cyclobutane-1-carboxylate;hydrochloride](/img/structure/B2883189.png)


![N-(3,5-dimethoxyphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2883193.png)
![Methyl 4-[[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B2883195.png)
![Ethyl 5-(3-fluorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2883197.png)
![1,7-dimethyl-3-phenethyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2883198.png)

